molecular formula C8H16O2<br>CH3COOCH(CH3)CH2CH(CH3)2<br>C8H16O2 B094903 1,3-Dimethylbutyl acetate CAS No. 108-84-9

1,3-Dimethylbutyl acetate

Cat. No. B094903
CAS RN: 108-84-9
M. Wt: 144.21 g/mol
InChI Key: CPIVYSAVIPTCCX-UHFFFAOYSA-N
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Description

1,3-Dimethylbutyl acetate is a chemical compound that is part of a broader class of compounds used in fragrance materials. It is closely related to other esters that are synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid, resulting in various esters such as acetates, propionates, and butyrates. These compounds are significant in the fragrance industry due to their scent profiles and are subject to toxicological and dermatological reviews to ensure their safety for use in consumer products .

Synthesis Analysis

The synthesis of related compounds often involves photoinduced reactions, as seen in the study of 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) with acetic acid, which facilitates the transformation of α,β-epoxy ketones to β-hydroxy ketones . Another related synthesis involves the reaction of dihydromycene with acetic acid in the presence of sulfuric acid to produce 1-(3,3-dimethylcyclohexyl) ethyl acetate, which has a sweet, woody, and floral odor . These methods highlight the importance of controlled reaction conditions, such as temperature, catalysts, and reaction time, to achieve the desired fragrance compounds.

Molecular Structure Analysis

The molecular structure of compounds related to 1,3-dimethylbutyl acetate is often complex and requires precise synthesis methods to achieve the correct stereochemistry. For instance, the synthesis of dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate involves photoinduced one-electron reductive β-activation to form optically pure compounds . The crystal structure of 1-[2-(3-ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenylthiourea, another related compound, was determined to be triclinic with specific bond angles and distances, highlighting the detailed molecular geometry of these fragrance compounds .

Chemical Reactions Analysis

Chemical reactions involving 1,3-dimethylbutyl acetate and its related compounds are diverse and can lead to a variety of products. For example, the condensation of dimethyl 1,3-acetonedicarboxylate with 1,2-dicarbonyl compounds can result in cis-bicyclo[3.3.0]octane-3,7-diones, showcasing the potential for creating complex cyclic structures through condensation reactions . These reactions are crucial for the development of new fragrance materials and often involve multiple steps, including annulation, cyclization, and decarboxylation.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dimethylbutyl acetate and related compounds are essential for their application in fragrances. These properties include boiling points, solubility, stability, and reactivity with other chemicals. The toxicological profile is also critical, as it determines the safety of these compounds when used as fragrance ingredients. The review of 1,3-dimethyl-3-phenylbutyl acetate includes an assessment of its acute toxicity, skin irritation, mucous membrane irritation, skin sensitization, phototoxicity, and photoallergy data, ensuring that the compound meets safety standards for use in consumer products .

Scientific Research Applications

  • Biochemical Studies and Enzyme Activity : 1,3-Dimethylbutyl acetate has been used as a substrate in studies related to cholinesterase, an enzyme important in nerve function. Cranmer and Peoples (1971) developed a sensitive method for determining cholinesterase activity using this compound, suitable for samples low in enzyme activity (Cranmer & Peoples, 1971). Similarly, Banister and Whittaker (1951) explored the pharmacological properties of 1,3-Dimethylbutyl acetate due to its rapid hydrolysis by cholinesterase (Banister & Whittaker, 1951).

  • Fragrance Industry Applications : A detailed toxicologic and dermatologic review of 1,3-dimethyl-3-phenylbutyl acetate, a related compound, was conducted by Mcginty, Letizia, and Api (2012) for its use as a fragrance ingredient. This study provides insight into the safety and application of similar compounds in the fragrance industry (Mcginty, Letizia, & Api, 2012).

  • Temperature and Pressure Adaptation Studies : Hochachka (1974) used 1,3-Dimethylbutyl acetate in studies on acetylcholinesterase to understand how animals adapt their enzyme binding sites to different physical environments like extreme temperatures and pressures (Hochachka, 1974).

  • Chemical Synthesis and Catalysis : Various studies have employed 1,3-Dimethylbutyl acetate in the synthesis of chemical compounds and in understanding catalytic processes. For instance, Rabeyrin, Nguefack, and Sinou (2000) used palladium-catalyzed alkylation in water with surfactants for enantioselective synthesis, which is significant in organic chemistry and pharmaceuticals (Rabeyrin, Nguefack, & Sinou, 2000).

  • Medicinal Chemistry : In the field of medicinal chemistry, Anderson and Corey (1977) conducted research on the antileukemic activity of certain compounds synthesized using acetic anhydride and dimethyl acetylenedicarboxylate, highlighting the role of 1,3-Dimethylbutyl acetate in the development of potential therapeutic agents (Anderson & Corey, 1977).

  • Applied Chemistry in Oilfield Applications : Mikhailova et al. (2021) discussed the use of cyclic acetals, including compounds related to 1,3-Dimethylbutyl acetate, in oilfield chemistry for applications like drilling fluids and inhibitors of hydrogen sulfide corrosion (Mikhailova et al., 2021).

Safety And Hazards

1,3-Dimethylbutyl acetate is classified as a flammable liquid (Category 3) . It can cause skin irritation and eye irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces; keeping the container tightly closed; using explosion-proof equipment; and wearing protective gloves, clothing, and eye/face protection . In case of fire, appropriate extinguishing media should be used . It should be stored in a well-ventilated place and disposed of in accordance with applicable laws and regulations .

properties

IUPAC Name

4-methylpentan-2-yl acetate
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InChI

InChI=1S/C8H16O2/c1-6(2)5-7(3)10-8(4)9/h6-7H,5H2,1-4H3
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InChI Key

CPIVYSAVIPTCCX-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CC(C)OC(=O)C
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Molecular Formula

C8H16O2, Array
Record name METHYLAMYL ACETATE
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DSSTOX Substance ID

DTXSID6051562
Record name 1,3-Dimethylbutyl acetate
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Molecular Weight

144.21 g/mol
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Physical Description

Methylamyl acetate appears as a clear colorless liquid. Flash point 95 °F. Less dense than water and insoluble in water. Vapors heavier than air., Colorless liquid with a mild, pleasant, fruity odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, pleasant, fruity odor.
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Boiling Point

295.2 °F at 760 mmHg (USCG, 1999), 147.5 °C, HEXYL ACETATE EXISTS IN FORM OF SEVERAL ISOMERS WITH BOILING POINTS RANGING FROM 146-156 °C, 146 °C, 297 °F
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Flash Point

113 °F (USCG, 1999), 45 °C, 110 °F (Open cup), 113 °F; 45 °C (Closed cup), 45 °C c.c., 113 °F
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Solubility

0.08 % (NIOSH, 2023), Very soluble in ethyl ether and ethanol., 0.08 G/100 ML WATER, 0.13%WT in aq, 20 °C; 0.57%w aq in, 20 °C, Miscible with alcohol, Solubility in water: none, 0.08%
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Density

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8805 g/cu cm at 25 °C, Bulk density = 7.1 lb/gal, Relative density (water = 1): 0.86, 0.86
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Vapor Density

5.0 (AIR= 1), Relative vapor density (air = 1): 5.0
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Vapor Pressure

10.86 mmHg (USCG, 1999), 4.0 [mmHg], 4 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 0.4, 3 mmHg
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Product Name

1,3-Dimethylbutyl acetate

Color/Form

Colorless liquid.

CAS RN

108-84-9
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Record name 1,3-Dimethylbutyl acetate
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Record name 2-Pentanol, 4-methyl-, 2-acetate
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Record name 1,3-Dimethylbutyl acetate
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Record name 1,3-dimethylbutyl acetate
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Record name 4-METHYL-2-PENTYL ACETATE
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Record name 4-METHYL-2-PENTYL ACETATE
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Record name sec-HEXYL ACETATE
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Record name 2-Pentanol, 4-methyl-, acetate
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Melting Point

-82.8 °F (USCG, 1999), Freezing point = -63.8 °C, -64 °C, -83 °F
Record name METHYLAMYL ACETATE
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Record name 4-METHYL-2-PENTYL ACETATE
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Record name sec-HEXYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1335
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Record name SEC-HEXYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/87
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name sec-Hexyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-Dimethylbutyl acetate
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1,3-Dimethylbutyl acetate
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1,3-Dimethylbutyl acetate
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1,3-Dimethylbutyl acetate
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1,3-Dimethylbutyl acetate
Reactant of Route 6
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1,3-Dimethylbutyl acetate

Citations

For This Compound
33
Citations
X Hu, C Lu, C Yin - Chinese Journal of Chemical Physics, 2006 - pubs.aip.org
Quantitative structure-retention relationship (QSRR) model for the estimation of retention indices (RIs) of 39 oxygen-containing compounds containing ketones and esters was …
Number of citations: 1 pubs.aip.org
WQ LIU, CZ CAO - Acta Chimica Sinica, 2010 - sioc-journal.cn
The number of effective carbon (N Ceff) of alkyl was developed based on polarizability effect index (PEI) to express the length of effective carbon of aliphatic esters. The quantitative …
Number of citations: 3 sioc-journal.cn
B Osaghi, F Safa - Rev Roum Chim, 2019 - revroum.lew.ro
In this work, normal boiling points (NBPs) for a group of aliphatic esters were modeled using a combination of the modified Xu (mXu) and the atom-type-based AI topological indice. The …
Number of citations: 9 revroum.lew.ro
TRE Panel, D Belsito, D Bickers, M Bruze… - Food and Chemical …, 2012 - Elsevier
The aryl alkyl alcohol simple acid ester derivatives (AAASAE) group of fragrance ingredients was critically evaluated for safety following a complete literature search of the pertinent data…
Number of citations: 2 www.sciencedirect.com
E Estrada, Y Gutierrez - Journal of Chromatography A, 1999 - Elsevier
A novel approach to the study of quantitative relationships between chromatographic parameters and the chemical structure is introduced. It is based on the computation of the spectral …
Number of citations: 75 www.sciencedirect.com
D Forschungsgemeinschaft - List of MAK and BAT Values 2015 …, 2015 - Wiley Online Library
This chapter presents a list which gives the maximum concentrations in the workplace air (MAK values) of various chemical substances. MAK values of gases, vapours and volatile …
Number of citations: 4 onlinelibrary.wiley.com
S Czerczak, M Kupczewska - Applied occupational and …, 2002 - Taylor & Francis

Organic chemicals from the Polish maximum allowable concentration (MAC) list were analyzed for skin notation. It can be concluded that the dermal dose LD 50s determined on …

Number of citations: 26 www.tandfonline.com
AA Aira Amira Abd Raman - 2011 - utpedia.utp.edu.my
People working in the process industries are exposed to chemicals on a daily basis. Some of these chemicals can cause health disorders or even fatalities depending on its dosage. It is …
Number of citations: 1 utpedia.utp.edu.my
CR Bartels, MA Dolliver - Journal of the American Chemical …, 1950 - ACS Publications
A knowledge of the distribution coefficients of the components of a mixture, under the conditions of operation, permit a reasonably close prediction of the results of a continuous …
Number of citations: 5 pubs.acs.org
T Chatterjee, S Wiessner, K Naskar… - Express Polym …, 2014 - researchgate.net
Novel thermoplastic vulcanizates (TPVs) based on silicone rubber (PDMS) and polyamide (PA12) have been prepared by dynamic vulcanization process. The effect of dynamic …
Number of citations: 72 www.researchgate.net

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